LogP Differential vs. 3-Ethyl Analog: Measured Lipophilicity Advantage for Optimized Passive Permeability
The 3-isopropyl substituent on the target compound delivers a measured LogP of 1.5583, representing a +0.561 log unit increase over the 3-ethyl analog (LogP = 0.9973), both measured under identical calculated conditions . This ~0.6 log unit shift is operationally meaningful: within the triazolopyridine oxazole p38 inhibitor series, SAR studies have demonstrated that incremental lipophilicity gains in the LogP 1.5–3.0 window correlate with improved cell permeability and in vivo anti-inflammatory activity without breaching the Lipinski Rule of 5 threshold or incurring significant CYP inhibition [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.5583 (Leyan calculated value) |
| Comparator Or Baseline | 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol: LogP = 0.9973 |
| Quantified Difference | ΔLogP = +0.561 (target is ~3.6× more lipophilic by partition coefficient ratio) |
| Conditions | Vendor-calculated LogP using consistent proprietary algorithm (Leyan platform) |
Why This Matters
The 0.56 log unit higher LogP places this compound closer to the empirically derived permeability optimum for the triazolopyridine scaffold, enabling better cellular uptake while maintaining aqueous solubility sufficient for in vitro assay compatibility.
- [1] McClure KF, Letavic MA, Kalgutkar AS, et al. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors. Bioorg Med Chem Lett. 2006;16(14):3599-3603. Table 1 SAR data correlating lipophilicity with cellular potency. View Source
